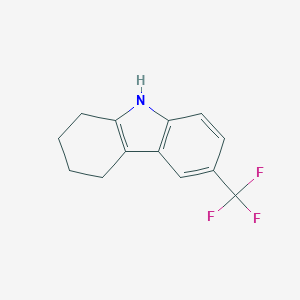

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYVRIEKBPDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315979 | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-84-7 | |

| Record name | 2805-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Characterization of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole: A Keystone Intermediate in Modern Drug Discovery

This technical guide provides an in-depth exploration of the synthesis and characterization of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly enhances the pharmacological potential of this scaffold, making this particular derivative a valuable intermediate for the synthesis of novel therapeutics.

The -CF3 group is a bioisostere for chlorine and its presence can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can lead to an extended half-life of the drug in the body.[4][5] Furthermore, the high electronegativity of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to more potent interactions with target proteins.[5]

This guide will detail a robust and widely applicable synthetic route to this compound, provide a comprehensive overview of its characterization, and discuss the rationale behind the experimental choices, thereby offering a self-validating framework for its preparation and analysis.

I. Synthetic Strategy: The Fischer Indole Synthesis

The most reliable and historically significant method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[7] For the synthesis of our target molecule, 4-(trifluoromethyl)phenylhydrazine and cyclohexanone are the logical starting materials.

Mechanistic Rationale

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction initiates with the condensation of 4-(trifluoromethyl)phenylhydrazine and cyclohexanone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization: The subsequent loss of ammonia and rearomatization yields the final indole ring system.[6]

The choice of acid catalyst is crucial for the success of this reaction. Brønsted acids such as sulfuric acid or polyphosphoric acid, or Lewis acids like zinc chloride, are commonly employed to facilitate the cyclization.[6]

Caption: Workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the general principles of the Fischer indole synthesis.[1][9]

Materials:

-

4-(Trifluoromethyl)phenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice-water with stirring.

-

Precipitation and Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

II. Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard for the structural elucidation of organic molecules. While specific experimental data for the title compound is not widely published, the expected data can be reliably predicted based on the known spectroscopic properties of the tetrahydrocarbazole scaffold and the influence of the trifluoromethyl group.[10][11]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The NH proton will likely be a broad singlet. The aliphatic protons of the cyclohexene ring will appear as multiplets in the upfield region (δ 1.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons will be in the δ 110-140 ppm range. The carbon of the CF₃ group will be a quartet due to C-F coupling. The aliphatic carbons will appear in the δ 20-30 ppm range. |

| IR Spectroscopy | A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 239.09. Common fragmentation patterns would involve the loss of small molecules or radicals from the aliphatic ring. |

Data Presentation

The following table summarizes the key physical and molecular properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₂F₃N |

| Molecular Weight | 239.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (predicted) |

| Melting Point | Not reported, but expected to be higher than the unsubstituted analog (116-118 °C) |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

III. Applications in Drug Development

The this compound scaffold is a highly attractive starting point for the development of new therapeutic agents. The tetrahydrocarbazole core is known to be a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]

The addition of the trifluoromethyl group can be leveraged to:

-

Enhance Potency: By modifying the electronic environment of the aromatic ring, the -CF3 group can improve the binding affinity of the molecule to its target.[4]

-

Improve Pharmacokinetic Profile: Increased lipophilicity can enhance absorption and distribution, while the metabolic stability of the C-F bonds can prolong the drug's half-life.[3][5]

-

Modulate Selectivity: The steric bulk and electronic nature of the -CF3 group can influence the selectivity of the compound for different biological targets.

Caption: Logic diagram of the therapeutic advantages.

IV. Conclusion

This compound is a molecule of strategic importance in contemporary drug discovery. Its synthesis via the Fischer indole reaction is a robust and well-understood process. The trifluoromethyl group imparts desirable physicochemical properties that can translate into improved therapeutic candidates. This guide provides a comprehensive framework for the synthesis and characterization of this valuable intermediate, empowering researchers to leverage its potential in the development of next-generation pharmaceuticals.

References

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Zaragoza, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Fischer indole synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

-

Zaragoza, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. Retrieved from [Link]

-

Kukreja, A., et al. (2022). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 84(1), 152-163. Retrieved from [Link]

-

Zaragoza, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. (2009). Taylor & Francis Online. Retrieved from [Link]

-

Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. (n.d.). Retrieved from [Link]

-

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. (2011). National Institutes of Health. Retrieved from [Link]

-

Zaragoza, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Simple Synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran Derivatives by One-Pot, Three-Component Reactions. (2007). Sci-Hub. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2018). MDPI. Retrieved from [Link]

-

2,3,4,9-Tetrahydro-1H-carbazole. (2008). ResearchGate. Retrieved from [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Springer. Retrieved from [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved from [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

Unlocking the Therapeutic Potential of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide for Researchers

Introduction: The Promise of a Fluorinated Carbazole Scaffold

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] The tetrahydrocarbazole moiety, a partially saturated derivative, has demonstrated significant potential as an anticancer, antimicrobial, and neuroprotective agent.[3][4][5] This guide focuses on a specific, yet underexplored, derivative: 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6][7] This guide will provide a comprehensive technical overview of the hypothesized biological activities of this compound, grounded in the established pharmacology of its analogs, and will detail the experimental workflows required to validate these hypotheses.

The synthesis of the core 2,3,4,9-tetrahydro-1H-carbazole structure is commonly achieved through the Borsche-Drechsel cyclization or Fischer indole synthesis, which involves the condensation of a substituted phenylhydrazine with cyclohexanone.[8][9][10] For the synthesis of the 6-trifluoromethyl analog, a plausible route would involve utilizing 4-(trifluoromethyl)phenylhydrazine as a starting material.

This document serves as a roadmap for researchers and drug development professionals, providing the foundational knowledge and detailed methodologies to investigate the therapeutic promise of this compound.

Hypothesized Biological Activities and Investigative Frameworks

Based on extensive literature on structurally related carbazole derivatives, we can postulate several key biological activities for this compound. The following sections will delve into these potential activities and provide detailed protocols for their investigation.

Anticancer Activity: A Primary Focus for Investigation

The carbazole scaffold is a well-recognized pharmacophore in the development of anticancer agents.[11][12] The trifluoromethyl group has been shown to significantly enhance the anticancer activity of various heterocyclic compounds.[6][7][13] Therefore, it is highly probable that this compound will exhibit cytotoxic effects against cancer cell lines.

Proposed Mechanism of Action: The anticancer effects of carbazole derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cell proliferation and apoptosis.

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for investigating the anticancer potential of the target compound.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Carbazole alkaloids isolated from natural sources have demonstrated significant neuroprotective properties.[14][15][16] Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have also been investigated as selective acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. The potential of this compound to mitigate neuronal damage warrants investigation.

Proposed Mechanism of Action: The neuroprotective effects could be mediated through the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, or modulation of signaling pathways involved in neuronal survival.

Experimental Workflow for Neuroprotection Assessment:

Caption: Workflow for evaluating the neuroprotective properties of the target compound.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in phosphate buffer.

-

Assay Setup: In a 96-well plate, add buffer, DTNB, and different concentrations of the test compound.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Antimicrobial Activity: Combating Microbial Resistance

Tetrahydrocarbazole derivatives have been reported to possess antibacterial and antifungal properties.[4][17] The incorporation of a trifluoromethyl group could potentially enhance these activities.

Proposed Mechanism of Action: The antimicrobial effects of tetrahydrocarbazoles may involve the disruption of the microbial cell wall, inhibition of essential enzymes like DNA gyrase, or interference with biofilm formation.[17]

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for assessing the antimicrobial activity of the target compound.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data Summary

As this compound is a novel compound for biological investigation, no quantitative data currently exists. The following table is a template for summarizing the data that would be generated from the proposed experimental workflows.

| Biological Activity | Assay | Test System | Endpoint | Result (e.g., IC50, MIC) |

| Anticancer | MTT Assay | MCF-7 Cells | Cell Viability | To be determined |

| MTT Assay | PC-3 Cells | Cell Viability | To be determined | |

| Neuroprotection | AChE Inhibition | Purified Enzyme | Enzyme Activity | To be determined |

| Oxidative Stress | SH-SY5Y Cells | Cell Viability | To be determined | |

| Antimicrobial | Broth Microdilution | S. aureus | Microbial Growth | To be determined |

| Broth Microdilution | E. coli | Microbial Growth | To be determined | |

| Broth Microdilution | C. albicans | Microbial Growth | To be determined |

Conclusion and Future Directions

While the biological profile of this compound is yet to be experimentally defined, the extensive research on its structural analogs strongly suggests a high potential for significant anticancer, neuroprotective, and antimicrobial activities. The trifluoromethyl substituent is anticipated to enhance these properties, making this compound a compelling candidate for further investigation.

The experimental frameworks and detailed protocols provided in this guide offer a clear and structured approach for elucidating the therapeutic potential of this novel molecule. Successful outcomes from these studies could pave the way for preclinical development and ultimately contribute to the discovery of new therapeutic agents. Future research should also focus on structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.

References

-

Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis. [Link]

-

Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. [Link]

-

Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. [Link]

-

Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. [Link]

-

Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. [Link]

-

Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. [Link]

-

View of Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

-

Representative carbazoles with anticancer activities. [Link]

-

A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. [Link]

-

Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

-

Simple Synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran Derivatives by One-Pot, Three-Component Reactions. [Link]

-

Biological and Pharmacological Activities of Carbazole Alkaloids. [Link]

-

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. [Link]

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

-

2,3,4,9-Tetrahydro-1H-carbazole. [Link]

-

A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. [Link]

-

Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds. [Link]

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. wjarr.com [wjarr.com]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group at the 6-position is a rational design choice intended to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, potentially enhancing its therapeutic profile. This guide provides a comprehensive technical overview of the most promising therapeutic targets for 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole (henceforth "TCF-Carbazole"). We will dissect the mechanistic rationale for each potential target class—oncology, neurodegeneration, and metabolic disease—and provide detailed, field-proven experimental workflows for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this novel carbazole derivative.

Introduction: The Rationale for TCF-Carbazole

The carbazole core is a planar, electron-rich heterocyclic system that serves as an effective pharmacophore for interacting with various biological targets.[3] Its derivatives are known to exhibit anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties, among others.[4][5] The tetrahydro- variant (THC) provides a three-dimensional structure that can be further functionalized to optimize target engagement.

The addition of a CF₃ group is a well-established strategy in modern drug design. This group is a powerful electron-withdrawing moiety and is highly lipophilic. Its introduction can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Improve Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity can facilitate passage across the BBB, a critical attribute for neurotherapeutics.

-

Increase Binding Affinity: The CF₃ group can form unique non-covalent interactions (e.g., orthogonal multipolar interactions) with protein targets, potentially increasing binding potency and selectivity.[6]

Given the known activities of the THC scaffold, TCF-Carbazole is hypothesized to be a potent modulator of key cellular pathways implicated in oncology and neurodegenerative disorders.

Primary Therapeutic Avenue: Oncology

The carbazole scaffold is a cornerstone of many anticancer agents, acting through diverse mechanisms such as DNA intercalation and enzyme inhibition.[7][8] We hypothesize that TCF-Carbazole's primary potential lies in the targeted inhibition of signaling pathways critical for tumor proliferation and survival.

Potential Target: Protein Kinases and Downstream Signaling

Protein kinases (PKs) are a major class of drug targets in oncology due to their central role in regulating cell growth, differentiation, and apoptosis.[7] Carbazole derivatives have been successfully developed as potent kinase inhibitors.[7][9]

Mechanistic Rationale: The planar carbazole system can effectively compete with ATP for the kinase hinge-binding region. The CF₃ group on the phenyl ring can further enhance binding within the hydrophobic pocket of the active site. Key potential kinase targets include members of the JAK (Janus kinase) and Src families, which are often constitutively active in various cancers.

Proposed Validation Workflow: A multi-tiered approach is essential for confirming and characterizing kinase inhibition.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TCF-Carbazole against a panel of relevant kinases (e.g., JAK2, Src, STAT3).

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

-

Procedure:

-

Dispense kinase, substrate, and ATP solution into a 384-well plate.

-

Add TCF-Carbazole across a range of concentrations (e.g., 1 nM to 100 µM) in serial dilution. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

Incubate the reaction at room temperature for 1-2 hours. The specific time is dependent on the enzyme's turnover rate, which must be empirically determined to ensure the reaction remains in the linear range (typically <20% ATP consumption).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of TCF-Carbazole concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot

Caption: Kinase inhibitor validation workflow.

Potential Target: Microtubule Dynamics

Disruption of microtubule polymerization is a clinically validated anticancer strategy. Some carbazole compounds are known to interfere with tubulin organization, leading to mitotic arrest and apoptosis.[10]

Mechanistic Rationale: TCF-Carbazole may bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption activates the spindle assembly checkpoint, ultimately inducing apoptotic cell death.

Proposed Validation Workflow:

Experimental Protocol 2: In Vitro Tubulin Polymerization Assay

-

Objective: To assess the direct effect of TCF-Carbazole on the polymerization of purified tubulin.

-

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.

-

Procedure:

-

Reconstitute >99% pure bovine tubulin in a glutamate-based polymerization buffer.

-

Add TCF-Carbazole (at various concentrations), a vehicle control (DMSO), a positive control inhibitor (e.g., colchicine), and a positive control promoter (e.g., paclitaxel) to a 96-well plate.

-

Initiate polymerization by warming the plate to 37°C and adding GTP.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

-

Data Analysis: Plot absorbance vs. time. Inhibition is indicated by a reduction in the rate and extent of polymerization compared to the vehicle control.

Secondary Therapeutic Avenue: Neuroprotection

Carbazole derivatives have demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases and traumatic brain injury.[11][12][13] The enhanced BBB permeability expected from the CF₃ group makes TCF-Carbazole a particularly attractive candidate for neurological disorders.

Potential Target: Acetylcholinesterase (AChE)

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Inhibition of AChE, the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Tetrahydrocarbazole derivatives have been identified as selective AChE inhibitors.

Mechanistic Rationale: The carbazole nucleus can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, while the tetrahydro- portion and CF₃-substituted ring can form hydrophobic interactions, blocking substrate access.

Proposed Validation Workflow:

Experimental Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To quantify the inhibitory activity of TCF-Carbazole against AChE.

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that absorbs light at 412 nm.

-

Procedure:

-

Pre-incubate AChE enzyme with various concentrations of TCF-Carbazole or a reference inhibitor (e.g., Donepezil) in a phosphate buffer (pH 8.0) in a 96-well plate.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of TCF-Carbazole and calculate the IC₅₀ value. To assess selectivity, the same protocol should be run in parallel using butyrylcholinesterase (BChE).

// Nodes ACh [label="{Acetylcholine (ACh)|Neurotransmitter}", fillcolor="#F1F3F4"]; AChE [label="{AChE|Enzyme}", fillcolor="#FBBC05"]; TCF [label="{TCF-Carbazole|Inhibitor}", fillcolor="#EA4335"]; Products [label="{Choline + Acetate|Inactive}", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SynapticCleft [label="Synaptic Cleft", shape=ellipse, style=dashed];

// Edges ACh -> AChE [label="Hydrolysis"]; AChE -> Products; TCF -> AChE [arrowhead=tee, label="Inhibition", color="#EA4335"]; ACh -> SynapticCleft [style=invis]; }

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds | MDPI [mdpi.com]

- 4. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemcom.com [echemcom.com]

- 6. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Derivatization of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

Introduction: A Scaffold of Strategic Importance

The this compound core represents a confluence of two powerful concepts in medicinal chemistry: the privileged nature of the carbazole scaffold and the strategic utility of fluorine substitution. Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a vast array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The rigid, planar, and electron-rich nature of the carbazole nucleus makes it an excellent pharmacophore for interacting with various biological targets.

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[4] This group is highly electronegative and lipophilic, and its introduction can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability.[5][6] The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[6] By combining this strategic functional group with the tetrahydrocarbazole framework (CAS No: 2805-84-7), a molecular scaffold is created with significant potential for the development of novel therapeutics.[7]

This guide provides a detailed exploration of the synthetic methodologies for accessing this core structure and its derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of the Core Scaffold

The construction of the this compound nucleus can be approached through classical methods and modern transition-metal-catalyzed reactions.

The Fischer Indole Synthesis: A Classic and Robust Approach

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing indole and carbazole rings.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[10]

Causality of the Mechanism: The reaction's success hinges on a cascade of equilibrium-driven steps culminating in an irreversible aromatization. The process begins with the formation of a phenylhydrazone from (4-(trifluoromethyl)phenyl)hydrazine and cyclohexanone. Under acidic conditions, the hydrazone tautomerizes to a more reactive enamine intermediate. This enamine undergoes a critical, heat- or acid-promoted[11][11]-sigmatropic rearrangement, which is the key bond-forming step that defines the indole scaffold. The subsequent loss of ammonia is thermodynamically driven by the formation of the stable, aromatic indole ring system.[8]

Diagram: Fischer Indole Synthesis Pathway

Caption: The Fischer indole synthesis pathway for the target carbazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar tetrahydrocarbazoles.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1 equivalent).

-

Solvent Addition: Add glacial acetic acid as the solvent and acid catalyst (approx. 8-10 mL per gram of hydrazine). Stir until the hydrazine salt is fully dissolved.

-

Ketone Addition: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at ambient temperature.

-

Reaction: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water, which will cause the product to precipitate.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold methanol to remove residual acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Modern Approaches: Palladium-Catalyzed Cyclizations

While the Fischer synthesis is effective, modern organometallic chemistry offers milder and often more versatile alternatives. Palladium-catalyzed cross-coupling reactions are particularly powerful for constructing the carbazole framework through C-N and C-C bond formation.[11][12][13]

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation.[14][15][16] For carbazole synthesis, an intramolecular variant is employed. The strategy involves starting with a suitably substituted precursor, such as an N-(2-halophenyl)cyclohexenylamine. In the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs2CO3), an intramolecular cyclization occurs to form the tetrahydrocarbazole ring with high efficiency.[17] The choice of ligand is critical, as it influences the catalyst's activity and stability, directly impacting reaction yield and scope.

Diagram: Generalized Palladium-Catalyzed Intramolecular Cyclization

Caption: A simplified catalytic cycle for intramolecular C-N bond formation.

Other advanced palladium-catalyzed methods, such as those involving C-H activation or the annulation of cyclic allenes, have also been developed, offering novel and efficient routes to the tetrahydrocarbazole core.[18][19] These methods provide alternative synthetic pathways that can tolerate a broader range of functional groups.

Part 2: Derivatization Strategies for Library Development

The synthesized this compound core is a versatile platform for further chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Key Functionalization Points:

-

N9-Position (Indole Nitrogen): The indole nitrogen is a primary site for derivatization. N-alkylation is readily achieved by treating the parent carbazole with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., propargyl bromide, benzyl bromide).[20] This allows for the introduction of a wide variety of side chains.

-

Aromatic Ring (Positions 5, 7, 8): The benzene ring can undergo electrophilic aromatic substitution. For instance, nitration can introduce a nitro group, which can then be reduced to an amine. This amine serves as a versatile handle for subsequent reactions, such as amide bond formation or sulfonylation, enabling extensive diversification.

-

Saturated Ring (Positions 1, 2, 3, 4): The aliphatic ring can also be functionalized. For example, oxidation can introduce a carbonyl group at the 1-position, creating a 1-oxo-tetrahydrocarbazole derivative.[21] This ketone can then be used in a variety of subsequent chemical transformations.

Diagram: Workflow for Derivatization

Caption: Key derivatization pathways from the core scaffold.

Experimental Protocol: N-Alkylation of this compound

This protocol is based on a general procedure for the N-alkylation of carbazoles.[20]

-

Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF and cool the suspension to 0 °C.

-

Substrate Addition: Slowly add a solution of this compound (1 equivalent) in DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Electrophile Addition: Add the desired alkyl halide (e.g., propargyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Data Summary and Biological Context

The strategic design of these molecules is guided by the known biological potential of the carbazole family.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 2805-84-7 | [7] |

| Molecular Formula | C₁₃H₁₂F₃N | [7] |

| Molecular Weight | 239.24 g/mol | |

| Representative ¹H NMR Data | Note: Data for the 6-nitro analogue is provided for reference. Shifts will vary for the 6-CF₃ derivative. ¹H NMR (400MHz, DMSO-d₆): δ 8.41 (d, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (dd, 1H, Ar H), 7.26 (d, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H). |

Biological Significance

Carbazole derivatives are known to possess a wide spectrum of pharmacological activities.[3] Tetrahydrocarbazole derivatives, in particular, have been investigated as selective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. Other N-substituted carbazoles have shown promising antimicrobial and anticancer activities.[2][20] The introduction of the trifluoromethyl group is anticipated to modulate these activities by altering electronic properties and improving pharmacokinetic profiles, making this scaffold a highly attractive area for further investigation in drug discovery.[22]

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block in medicinal chemistry. Its synthesis is accessible through robust classical methods like the Fischer indole synthesis and can be refined using modern palladium-catalyzed strategies. The core structure offers multiple points for diversification, enabling the creation of extensive chemical libraries for biological screening.

Future research should focus on developing more atom-economical and stereoselective synthetic routes to access chiral derivatives of this scaffold. Exploring the biological potential of these compounds against a wider range of therapeutic targets, particularly in oncology and neurodegenerative diseases, will continue to be a fruitful area of investigation. The synergy between the privileged carbazole framework and the strategic trifluoromethyl group ensures that these derivatives will remain a compelling focus for drug development professionals.

References

-

Widenhoefer, R., & Liu, C. (2006). Pd(II)-Catalyzed Synthesis of Tetrahydrocarbazoles and 3-Substituted Indoles. Synfacts, 2006(6), 0557–0557. [Link]

-

Mondal, S., & Ghorai, P. (2024). Regioselective Synthesis of the Tetrahydrocarbazole Core of Akuammiline Alkaloids via Palladium-Catalyzed Intramolecular Arylation Reaction. The Journal of Organic Chemistry. [Link]

-

Bautista, R., et al. (2016). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 21(9), 1145. [Link]

-

Han, L., et al. (2022). Palladium-Catalyzed Alkenyl C–H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. Organic Letters, 24(51), 9471–9475. [Link]

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]

-

Scherf, V., & Oestreich, M. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. [Link]

-

Wu, C.-H., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters, 16(12), 3296–3299. [Link]

-

Kukushkin, V. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

-

Ortuño, M. A., et al. (2014). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 4(10), 3765–3774. [Link]

-

Sharma, D., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Journal of Applied Pharmaceutical Science, 11(05), 118-129. [Link]

-

Savateev, A. O., et al. (2022). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry, 46(12), 5602-5610. [Link]

-

Bunescu, A., et al. (2015). Biological Potential of Carbazole Derivatives. European Journal of Medicinal Chemistry, 94, 405-426. [Link]

-

Kauthale, S. S., et al. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 39-55. [Link]

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Ardura, D., & Sampedro, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2262. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Wang, X., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(8), 1433-1440. [Link]

-

ResearchGate. (n.d.). Selected applications of trifluoroalkylated carbazole derivatives. [Link]

-

Goudarzi, S., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Iranian Chemical Society, 19(1), 1-23. [Link]

-

ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B) Carbofunctionalization strategies of trifluoromethyl-substituted alkenes. [Link]

-

Li, D., et al. (2007). Simple Synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran Derivatives by One-Pot, Three-Component Reactions. European Journal of Organic Chemistry, 2007(21), 3520–3525. [Link]

-

Archana, R., et al. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1642. [Link]

-

ResearchGate. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. [Link]

-

Kumar, G. S., et al. (2023). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 13(1), 1-16. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. researchgate.net [researchgate.net]

- 5. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.se [sci-hub.se]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Silico Modeling of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole Binding

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico modeling of the binding of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] This guide will cover the core principles and practical applications of key computational techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations. Designed for researchers, scientists, and drug development professionals, this document offers a detailed, step-by-step methodology grounded in scientific integrity and established protocols. The emphasis is on the rationale behind methodological choices to ensure a self-validating and reproducible workflow. All claims and protocols are supported by citations to authoritative sources, with a complete reference list provided for verification.

Introduction: The Strategic Value of In Silico Investigation

The this compound scaffold is a privileged structure in drug discovery.[1] The trifluoromethyl group imparts unique electronic and steric properties that make it an attractive candidate for targeting a diverse range of protein receptors. In silico modeling offers a powerful, efficient, and cost-effective approach to unravel the binding thermodynamics and kinetics of this scaffold with its potential biological targets.[2][3] By simulating molecular interactions at an atomic level, we can predict binding affinities, identify crucial interacting residues, and guide the rational design of more potent and selective therapeutic agents.[4][5]

This guide presents a generalized workflow that can be adapted for specific protein targets. The principles and protocols described herein are broadly applicable, providing a robust foundation for your in silico research endeavors.

Pre-computation: System Preparation and Target Selection

The reliability of any in silico modeling study is fundamentally dependent on the meticulous preparation of the biological system. This initial phase involves the selection of a high-quality protein structure and the careful preparation of both the protein and the ligand for subsequent computational analysis.

Protein Target Selection and Preparation

The selection of the protein target is a critical first step and should be guided by empirical data. For the purpose of this guide, we will proceed with the assumption that a hypothetical target has been identified.

Protocol 2.1: Protein Preparation Workflow

-

Structure Retrieval: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Structures co-crystallized with a ligand are often preferred as they can provide valuable information about the binding site.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to be integral to the binding mechanism.[6]

-

Protonation and Charge Assignment: Employ software such as Schrödinger's Protein Preparation Wizard or AMBER's pdb4amber to add hydrogen atoms and assign the correct protonation states to ionizable residues at a physiological pH (typically 7.4).[7][8][9][10] This step is crucial for an accurate representation of electrostatic interactions.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to alleviate any steric clashes or unfavorable geometries that may have been introduced during the preparation process.[6]

Ligand Preparation

The this compound ligand must also be prepared in a format suitable for computation.

Protocol 2.2: Ligand Preparation Workflow

-

3D Structure Generation: Generate a 3D conformation of the ligand using software like ChemDraw or an online chemical structure editor.

-

Energy Minimization: Minimize the energy of the ligand to obtain a low-energy starting conformation for the docking calculations.

(Caption) A generalized workflow for the preparation of the protein and ligand for in silico modeling.

Molecular Docking: Predicting Binding Conformations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein target.[18] This technique provides a static snapshot of the binding event and is a fundamental first step in understanding the molecular interactions.

Rationale for Docking Choices

The selection of the docking software and its underlying algorithm is a critical decision. For this guide, we will utilize AutoDock Vina, a widely adopted and validated open-source docking program.[19][20][21] Its Lamarckian genetic algorithm is highly effective in exploring the conformational space of the ligand within the defined binding pocket.

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of the protein. The dimensions of the grid box should be sufficient to allow for the free movement and rotation of the ligand while focusing the search on the region of interest.[22]

-

Docking Execution: Initiate the docking simulation using the prepared protein and ligand files. AutoDock Vina will generate a series of binding poses, ranked according to their predicted binding affinity (in kcal/mol).[22][23]

-

Pose Analysis: Visualize the top-ranked docking poses within the context of the protein's binding site using molecular visualization software such as PyMOL or VMD. A thorough analysis of the key interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, should be performed.

Data Presentation: Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | Tyr122, Phe233, Trp344 | π-stacking, Hydrophobic |

| 2 | -9.5 | Ser123, Asp234 | Hydrogen Bond, Electrostatic |

| 3 | -9.1 | Leu345, Val456 | Hydrophobic |

(Caption) An example table summarizing the results of a molecular docking experiment.

Molecular Dynamics Simulations: Unveiling the Dynamic Nature of Binding

While molecular docking provides a valuable static representation, biological systems are inherently dynamic. Molecular dynamics (MD) simulations enable the observation of the time-dependent behavior of the protein-ligand complex, offering insights into its stability and the dynamics of the binding process.[4]

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for the atoms within the system, allowing for the modeling of the movements and interactions of the protein and ligand over time.[24] This approach provides a more realistic depiction of the binding event compared to static docking methods.

Protocol 4.1: MD Simulation Workflow with GROMACS

-

System Solvation: Place the protein-ligand complex in a periodic box of water molecules to simulate the aqueous cellular environment.[25]

-

Ionization: Add ions to the system to neutralize its overall charge and mimic a physiological salt concentration.[25]

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.[25]

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at a constant temperature and pressure. This allows the system to reach a stable state before the production simulation.[25]

-

Production Simulation: Run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to adequately sample the conformational space of the protein-ligand complex.[26][27][28]

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, identify persistent interactions, and calculate various properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

(Caption) A schematic representation of the workflow for a molecular dynamics simulation.

Binding Free Energy Calculations: Quantifying Binding Affinity

A primary objective of in silico modeling in drug discovery is to accurately predict the binding affinity of a compound for its target. Binding free energy calculations provide a more rigorous and quantitative measure of affinity than the scoring functions used in molecular docking.[29]

The MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used methods for calculating the binding free energy from MD simulation trajectories.[29][30][31] These methods combine the molecular mechanics energy of the complex with a continuum solvation model to estimate the free energy of binding.[30]

Protocol 5.1: MM/PBSA Binding Free Energy Calculation

-

Trajectory Extraction: Extract snapshots of the protein, ligand, and the complex from the MD simulation trajectory.

-

Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.[32][33]

-

Free Energy Calculation: Determine the binding free energy by calculating the difference between the free energy of the complex and the free energies of the protein and the ligand.

-

Averaging: Average the binding free energy over all the extracted snapshots to obtain the final estimate.

Data Presentation: Binding Free Energy Components

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| Van der Waals | -48.5 | 2.7 |

| Electrostatic | -22.3 | 3.4 |

| Polar Solvation | 33.1 | 4.5 |

| Nonpolar Solvation | -5.4 | 0.9 |

| Total Binding Free Energy | -43.1 | 6.2 |

(Caption) An example table summarizing the components of a MM/PBSA binding free energy calculation.

Conclusion and Future Perspectives

This guide has detailed a comprehensive in silico workflow for modeling the binding of this compound to a protein target. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed understanding of the molecular recognition process can be achieved. The insights derived from these simulations can effectively guide the design of novel, more potent, and selective inhibitors. Future investigations could explore the impact of various substituents on the carbazole scaffold, examine the role of water molecules in the binding site, and utilize more advanced free energy calculation methods.

References

- GROMACS Tutorials. (n.d.).

- Molecular Docking Tutorial. (n.d.).

- Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.).

- GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.).

- 7.5: Molecular Docking Experiments - Chemistry LibreTexts. (2022, July 26).

- A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23).

- Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024, October 8).

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).

- Amber 10 Tutorial: Antechamber & Leap for Parameter Files - Studylib. (n.d.).

- Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. (2020, December 22).

- Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (2025, April 1).

- GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. (2025, June 15).

- Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).

- Vina Docking Tutorial - Eagon Research Group. (n.d.).

- GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3).

- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (2026, January 13).

- AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. (2023, July 25).

- GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. (n.d.).

- MM/PBSA Free Energy Calculation Guide | PDF | Chemistry - Scribd. (n.d.).

- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.).

- Tutorial – AutoDock Vina. (2020, December 4).

- A Guide to In Silico Drug Design - PMC - PubMed Central. (n.d.).

- CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules - SciSpace. (n.d.).

- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. (n.d.).

- How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6).

- CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules - PMC - NIH. (2017, May 11).

- Modeling a drug compound using antechamber and the Generalized Amber Force Field. (2020, August 17).

- antechamber. (n.d.).

- In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023, September 27).

- 日本語 Amber Tutorials. (n.d.).

- A Guide to In Silico Drug Design - Pharma Excipients. (2023, February 5).

- In-silico drug design: An approach which revolutionarised the drug discovery process - SciSpace. (n.d.).

- How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. (2025, October 2).

- Protein Preparation Wizard - NodePit. (n.d.).

- CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes | Journal of Chemical Information and Modeling - ACS Publications. (2023, July 18).

- CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application - PMC. (n.d.).

- Preparing Your System for Molecular Dynamics (MD) | BioChemCoRe 2018. (n.d.).

- Protein Preparation Workflow - Schrödinger. (n.d.).

- Protein Preparation Wizard | Software at Stanford. (n.d.).

- How to prepare a protein in case of targeting a newly identified pocket in Maestro Schrodinger | ResearchGate. (2022, January 31).

- A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties - ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. scispace.com [scispace.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. Protein Preparation Wizard — NodePit [nodepit.com]

- 8. Preparing Your System for Molecular Dynamics (MD) | BioChemCoRe 2018 [ctlee.github.io]

- 9. schrodinger.com [schrodinger.com]

- 10. Protein Preparation Wizard | Software at Stanford [software.stanford.edu]

- 11. antechamber [amber.tkanai-lab.org]

- 12. Amber Tutorials [amber.tkanai-lab.org]

- 13. studylib.net [studylib.net]

- 14. m.youtube.com [m.youtube.com]

- 15. scispace.com [scispace.com]

- 16. CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 20. eagonlab.github.io [eagonlab.github.io]

- 21. m.youtube.com [m.youtube.com]

- 22. indico4.twgrid.org [indico4.twgrid.org]

- 23. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 24. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 25. compchems.com [compchems.com]

- 26. GROMACS Tutorials [mdtutorials.com]

- 27. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 28. m.youtube.com [m.youtube.com]

- 29. peng-lab.org [peng-lab.org]

- 30. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 31. scribd.com [scribd.com]

- 32. youtube.com [youtube.com]

- 33. youtube.com [youtube.com]

The Emergence of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole: A Novel Scaffold in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrahydrocarbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a trifluoromethyl group at the 6-position of this scaffold has led to the identification of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole, a compound of significant interest for novel therapeutic development. This technical guide provides a comprehensive overview of this compound, from its rational design and synthesis to its potential pharmacological applications. We will delve into the mechanistic underpinnings of its synthesis, explore its physicochemical properties, and discuss the therapeutic hypotheses stemming from the unique electronic and metabolic characteristics imparted by the trifluoromethyl moiety. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic potential of this promising novel chemical entity.

Introduction: The Rationale for Trifluoromethylation of the Tetrahydrocarbazole Core

The 1,2,3,4-tetrahydrocarbazole framework is a well-established pharmacophore found in a variety of natural products and synthetic molecules with diverse biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design.[4] The -CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[4] Specifically, the trifluoromethyl group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[4]

-

Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

-

Modulate Receptor Binding: The strong dipole moment and electron-withdrawing nature of the -CF3 group can alter the electronic environment of the parent molecule, potentially leading to stronger and more selective interactions with target proteins.

The strategic placement of a trifluoromethyl group at the 6-position of the tetrahydrocarbazole scaffold is hypothesized to leverage these benefits, creating a novel compound with potentially enhanced therapeutic properties.

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the Fischer indole synthesis, a robust and versatile method for the preparation of indole and its derivatives.[5][6]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.

-

[5][5]-Sigmatropic Rearrangement: A key step in the mechanism is a[5][5]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.

-

Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to yield the aromatic indole ring system.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the title compound via the Fischer indole synthesis.

Materials:

-

4-(Trifluoromethyl)phenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride in a minimal amount of warm ethanol. Add an equimolar amount of cyclohexanone to the solution. The mixture is stirred at room temperature for 30 minutes, during which the phenylhydrazone typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.

-

Cyclization: The dried phenylhydrazone is suspended in glacial acetic acid. The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).